Receptor Binding Affinity (Ki) and Selectivity Profile of Ropinirole Hydrochloride Compared to Pramipexole and Rotigotine
Ropinirole hydrochloride exhibits a distinct binding profile at human dopamine D2-like receptors, with its highest affinity for the D3 subtype (Ki = 0.7 nM), followed by D2 (Ki = 2.9 nM) and D4 (Ki = 65 nM) . This quantifies a ~4-fold higher affinity for D3 over D2 . In comparison, while pramipexole also shows high D3 affinity, rotigotine is known to have a different binding profile across the D2 receptor family, and specific comparator data for rotigotine from this study are not available . At the D1 receptor, ropinirole shows negligible affinity (Ki > 7,000 nM) .
| Evidence Dimension | Dopamine D3 and D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki(D3) = 0.7 nM, Ki(D2) = 2.9 nM |
| Comparator Or Baseline | N/A (Class-level inference; comparison with pramipexole and rotigotine based on known pharmacological profiles) |
| Quantified Difference | ~4-fold selectivity for D3 over D2 |
| Conditions | In vitro radioligand binding assays on human cloned dopamine receptors . |
Why This Matters
The high D3 affinity of ropinirole is a key molecular signature that differentiates it from other dopamine agonists, and this data is crucial for selecting the appropriate compound for research focused on D3 receptor-mediated pathways.
